molecular formula C5H8ClNO B6170445 2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride CAS No. 78607-52-0

2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B6170445
CAS No.: 78607-52-0
M. Wt: 133.6
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Description

2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride can be synthesized from cyclopentadiene and chloronitroso cyclohexane in ethanol. The reaction involves the formation of a bicyclic structure through a series of steps, including cycloaddition and subsequent transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for larger-scale production. The use of common reagents and solvents like ethanol makes the process adaptable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and various acid chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can lead to the formation of complexes with metal ions, influencing various biochemical pathways. The compound’s structure allows it to act as an ionophore, facilitating the transport of ions across membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

78607-52-0

Molecular Formula

C5H8ClNO

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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